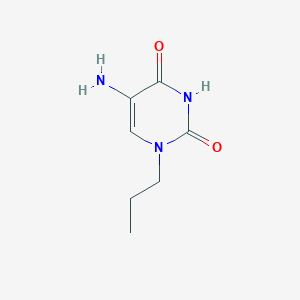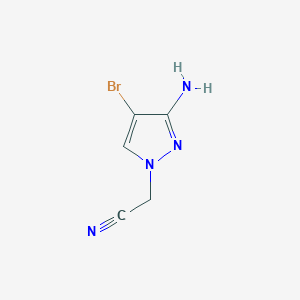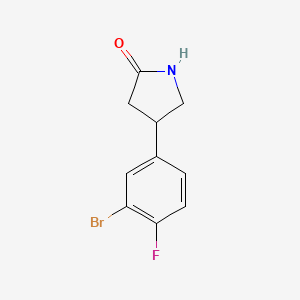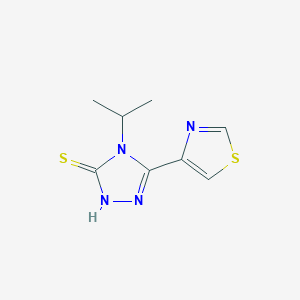
2-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of substituted benzaldehydes, including 2-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde, can be achieved through a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents. The reaction conditions typically involve the use of palladium catalysts and organometallic reagents under controlled temperatures and reaction times.
Industrial Production Methods
Industrial production of benzaldehyde derivatives often involves the direct air oxidation of toluene in the liquid phase or the retroaldol reaction of cinnamaldehyde . These methods are scalable and can be optimized for the production of specific substituted benzaldehydes, including this compound.
化学反応の分析
Types of Reactions
2-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with specific proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other substituted benzaldehydes and pyrrolidine derivatives, such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
2-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-hydroxy-4-methylpyrrolidin-1-yl group enhances its potential interactions with biological targets and its utility in synthetic chemistry.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
2-(3-hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-9-6-13(7-12(9)15)11-5-3-2-4-10(11)8-14/h2-5,8-9,12,15H,6-7H2,1H3 |
InChIキー |
KTNFIONLTMRNST-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC1O)C2=CC=CC=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






amino}acetic acid](/img/structure/B13166598.png)









